3-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate
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Overview
Description
3-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate: is a chemical compound with the following properties:
Linear Formula: CHClNOS
CAS Number: 606949-84-2
Molecular Weight: 397.843 g/mol
Preparation Methods
Industrial Production: As of now, there is no established industrial-scale production method for this compound. It remains a rare and unique chemical available primarily for early discovery researchers.
Chemical Reactions Analysis
Reactivity: The compound may undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: While specific reagents and conditions are not documented, typical reagents used in similar reactions can be employed. Major products formed from these reactions would depend on the specific reaction pathway.
Scientific Research Applications
Chemistry:
- Structural Studies: Researchers may use this compound to investigate its crystal structure and bonding patterns.
- Functional Group Transformations: Its unique structure could be explored for functional group modifications.
- Biological Activity: Further studies are needed to understand its potential biological effects.
- Drug Discovery: The compound’s structure may inspire the design of novel drugs.
- Materials Science: Its properties might find applications in materials science, such as organic electronics or coatings.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unknown. Further research is required to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, this compound’s unique structure sets it apart. Similar compounds include other thiazole-based derivatives, but none precisely match its configuration.
Properties
Molecular Formula |
C19H12ClN3O3S |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
[3-[(Z)-[2-(3-chlorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C19H12ClN3O3S/c1-11(24)26-15-7-2-4-12(8-15)9-16-18(25)23-19(27-16)21-17(22-23)13-5-3-6-14(20)10-13/h2-10H,1H3/b16-9- |
InChI Key |
CWELJUTYIIMYEY-SXGWCWSVSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2 |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2 |
Origin of Product |
United States |
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